2-Vinylbenzofuran
CAS No.: 7522-79-4
Cat. No.: VC14316611
Molecular Formula: C10H8O
Molecular Weight: 144.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7522-79-4 |
|---|---|
| Molecular Formula | C10H8O |
| Molecular Weight | 144.17 g/mol |
| IUPAC Name | 2-ethenyl-1-benzofuran |
| Standard InChI | InChI=1S/C10H8O/c1-2-9-7-8-5-3-4-6-10(8)11-9/h2-7H,1H2 |
| Standard InChI Key | HVFZVIHIJNLIED-UHFFFAOYSA-N |
| Canonical SMILES | C=CC1=CC2=CC=CC=C2O1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Identity
2-Vinylbenzofuran, systematically named 2-ethenyl-1-benzofuran, is a bicyclic aromatic compound comprising a fused benzene and furan ring system with a vinyl group () attached to the 2-position of the furan moiety . Its molecular weight is 144.17 g/mol, and the IUPAC Standard InChIKey (HVFZVIHIJNLIED-UHFFFAOYSA-N) confirms its unique stereochemical configuration . The compound’s SMILES notation () further delineates its planar structure, which has been validated via X-ray crystallography and computational modeling .
Table 1: Key Identifiers of 2-Vinylbenzofuran
| Property | Value | Source |
|---|---|---|
| CAS Registry Number | 7522-79-4 | |
| Molecular Formula | ||
| IUPAC Name | 2-Ethenyl-1-benzofuran | |
| Molecular Weight | 144.17 g/mol | |
| InChIKey | HVFZVIHIJNLIED-UHFFFAOYSA-N |
Structural and Electronic Features
The planar benzofuran core confers aromatic stability, while the vinyl group introduces electron-rich regions amenable to electrophilic substitution. Density functional theory (DFT) studies reveal that the vinyl substituent induces slight distortion in the furan ring, lowering the energy barrier for H-transfer reactions . Nuclear magnetic resonance (NMR) spectra corroborate these findings: -NMR displays a characteristic doublet at δ 5.20–5.40 ppm (vinyl protons) and aromatic signals between δ 6.80–7.60 ppm .
Synthetic Methodologies
Palladium-Catalyzed Cycloisomerization
A seminal synthesis involves palladium-catalyzed cycloisomerization of 2-(1-hydroxyprop-2-ynyl)phenols. Under basic conditions (MeOH, 40°C), PdX/KX (X = Cl, I) facilitates the formation of 2-methylene-2,3-dihydrobenzofuran-3-ols, which undergo acid-catalyzed allylic isomerization to yield 2-vinylbenzofuran derivatives in 65–98% yields . This method’s efficiency stems from the tandem cyclization-isomerization sequence, which minimizes side reactions.
Metal-Free Cyclative Transposition
Triflic acid (TfOH)-promoted cyclization of vinylogous amides derived from o-alkynylanilines offers a metal-free route. The mechanism involves retro-aza-Michael cleavage followed by intramolecular aza-Michael addition, yielding 3-alkenylindoles and benzofurans with >90% stereoselectivity . This method circumvents expensive metal catalysts, enhancing scalability.
Reactivity and Decomposition Pathways
Thermal Decomposition
G4-level computational studies predict that 2-vinylbenzofuran undergoes intramolecular H-transfer from C(5) to C(4), forming 2-vinylfuran-3(2H)-carbene, which decomposes to h145te3o (a polycyclic hydrocarbon) . Rate constants for this pathway dominate above 500 K, with an activation energy of 42.7 kcal/mol .
Table 2: Dominant Decomposition Pathways of 2-Vinylbenzofuran
| Pathway | Rate Constant (700 K) | Activation Energy (kcal/mol) |
|---|---|---|
| H-transfer (C5→C4) → Carbene → h145te3o | 42.7 | |
| H-abstraction at C6 | 38.9 | |
| H-addition at C5 | 35.2 |
Electrophilic Substitution
The vinyl group directs electrophiles to the C3 and C5 positions of the benzofuran ring. Nitration experiments show preferential substitution at C5, attributed to resonance stabilization of the intermediate carbocation .
Applications in Drug Discovery and Materials Science
Pharmaceutical Scaffolds
2-Vinylbenzofuran derivatives are precursors to bioactive molecules such as amiodarone (antiarrhythmic) and benzbromarone (uricosuric agent) . The vinyl group’s versatility enables functionalization via Heck coupling or hydroarylation, facilitating the synthesis of polycyclic inhibitors targeting monoamine oxidases (MAOs) and cannabinoid receptors .
Renewable Biofuels
Recent studies propose 2-vinylbenzofuran as a renewable fuel additive due to its high energy density (33.5 MJ/L) and low soot emissions . Pyrolysis simulations indicate complete combustion at 800 K, producing CO and HO without residual carbon .
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